2,3,4,6,7,8-Hexabromodibenzofuran
Overview
Description
2,3,4,6,7,8-Hexabromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. This compound is known for its significant environmental and health impacts due to its persistence and bioaccumulation potential . It is primarily found as an industrial by-product and pollutant .
Preparation Methods
The synthesis of 2,3,4,6,7,8-Hexabromodibenzofuran typically involves the bromination of dibenzofuran. This process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods often involve high-resolution gas chromatography and isotope-dilution high-resolution mass spectrometry for the isolation and purification of the compound .
Chemical Reactions Analysis
2,3,4,6,7,8-Hexabromodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of brominated dibenzofuran derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,6,7,8-Hexabromodibenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8-Hexabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor. This receptor, when activated by the compound, binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism and other biological processes . This interaction can lead to various toxicological effects, including disruption of endocrine functions and promotion of carcinogenesis .
Comparison with Similar Compounds
2,3,4,6,7,8-Hexabromodibenzofuran can be compared with other polybrominated dibenzofurans, such as:
1,2,3,6,7,8-Hexabromodibenzofuran: Similar in structure but differs in the position of bromine atoms.
2,3,7,8-Tetrabromodibenzofuran: Contains fewer bromine atoms and exhibits different toxicological properties.
1,2,3,4,7,8-Hexabromodibenzofuran: Another isomer with bromine atoms at different positions, leading to variations in its chemical behavior and toxicity.
The uniqueness of this compound lies in its specific bromination pattern, which influences its interaction with biological systems and its persistence in the environment .
Properties
IUPAC Name |
2,3,4,6,7,8-hexabromodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPDCOZDNSVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br6O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936607 | |
Record name | 2,3,4,6,7,8-Hexabromodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161880-50-8 | |
Record name | Dibenzofuran, 2,3,4,6,7,8-hexabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161880508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,6,7,8-Hexabromodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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